molecular formula C10H17N B15271931 N-(But-3-yn-1-yl)-3,3-dimethylcyclobutan-1-amine

N-(But-3-yn-1-yl)-3,3-dimethylcyclobutan-1-amine

Cat. No.: B15271931
M. Wt: 151.25 g/mol
InChI Key: GZGGZXGKRQMBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(But-3-yn-1-yl)-3,3-dimethylcyclobutan-1-amine is a chemical building block of interest in advanced organic synthesis and drug discovery. Its molecular structure incorporates a cyclobutane ring constrained by two geminal methyl groups and a terminal alkyne functional group, making it a versatile intermediate. The compound's primary research value lies in its potential as a multifunctional synthon. The strained cyclobutane ring can be exploited in synthesis to create novel, three-dimensional molecular architectures. Furthermore, the terminal alkyne group is highly valuable in metal-catalyzed cross-coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reactivity enables researchers to efficiently construct more complex molecules or conjugate the scaffold to other biomolecules, peptides, or materials for chemical biology and materials science investigations. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

N-but-3-ynyl-3,3-dimethylcyclobutan-1-amine

InChI

InChI=1S/C10H17N/c1-4-5-6-11-9-7-10(2,3)8-9/h1,9,11H,5-8H2,2-3H3

InChI Key

GZGGZXGKRQMBSP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)NCCC#C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-yn-1-yl)-3,3-dimethylcyclobutan-1-amine typically involves the reaction of 3,3-dimethylcyclobutanone with but-3-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(But-3-yn-1-yl)-3,3-dimethylcyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(But-3-yn-1-yl)-3,3-dimethylcyclobutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(But-3-yn-1-yl)-3,3-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Cyclobutane-Containing Amines

The cyclobutane ring introduces significant ring strain, which enhances reactivity compared to larger cyclic or acyclic amines. Key comparisons include:

  • 3,3-Dimethylcyclobutan-1-amine hydrochloride (C₆H₁₄ClN, MW 135.64): The hydrochloride derivative of the parent amine lacks the alkyne substituent but shares the dimethylcyclobutane core. Its sensitivity to air/moisture necessitates storage under inert gas, suggesting similar stability concerns for the free base form of the target compound .
  • 1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine (C₁₅H₂₂Cl₂N, MW 299.25): This compound demonstrates how bulky aromatic substituents on the cyclobutane ring reduce solubility in polar solvents compared to the target compound’s alkyne group .

Alkyne-Containing Amines

The terminal alkyne group enables click chemistry applications, contrasting with non-alkyne analogs:

  • (But-3-yn-1-yl)dimethylamine (C₆H₁₁N, MW 97.16): This simpler analog lacks the cyclobutane ring but shares the butynylamine group. Its lower molecular weight correlates with higher volatility and lower boiling point than the target compound .
  • N-(Prop-2-yn-1-yl)aniline (C₉H₉N, MW 131.18): The presence of an aromatic ring increases conjugation but reduces alkyne reactivity compared to the target’s aliphatic structure .

Branched Alkyl Amines

Branched alkyl chains influence steric effects and solubility:

  • N-Ethyl-3,3-dimethylbutan-1-amine (C₈H₁₉N, MW 129.25): The absence of a cyclic structure results in higher flexibility and lower melting points compared to the rigid cyclobutane-containing target compound .
Table 1: Key Physicochemical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight Key Features Stability/Solubility Insights
N-(But-3-yn-1-yl)-3,3-dimethylcyclobutan-1-amine C₁₀H₁₆N* ~138.24* Cyclobutane, dimethyl, terminal alkyne Likely air-sensitive; moderate polarity
3,3-Dimethylcyclobutan-1-amine hydrochloride C₆H₁₄ClN 135.64 Cyclobutane, dimethyl, HCl salt Hygroscopic; stable under inert gas
(But-3-yn-1-yl)dimethylamine C₆H₁₁N 97.16 Terminal alkyne, dimethylamine Volatile; reactive in click chemistry
N-Ethyl-3,3-dimethylbutan-1-amine C₈H₁₉N 129.25 Branched alkyl, ethylamine High solubility in nonpolar solvents

*Estimated based on structural analogs.

Cyclobutane Ring Strain

The dimethylcyclobutane core increases susceptibility to ring-opening reactions under acidic or thermal conditions compared to unstrained analogs like N-ethyl-3,3-dimethylbutan-1-amine .

Alkyne Reactivity

The terminal alkyne group participates in:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to N-(prop-2-yn-1-yl)aniline .
  • Acidity: The sp-hybridized carbon’s acidity (pKa ~25) enables deprotonation and nucleophilic reactions, contrasting with non-alkyne amines .

Biological Activity

N-(But-3-yn-1-yl)-3,3-dimethylcyclobutan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a cyclobutane ring with a butynyl substituent and a dimethylamine group. Its unique structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, which alters metabolic pathways. This inhibition can lead to significant biological responses.

Receptor Binding : It may bind to certain receptors on cell surfaces, modulating signaling pathways and influencing cellular responses. This property opens avenues for therapeutic applications in various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its effectiveness against various bacterial and fungal strains:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus25
Escherichia coli20
Candida albicans22
Aspergillus flavus18

The compound demonstrated inhibition zones ranging from 18 mm to 25 mm against both Gram-positive and Gram-negative bacteria, as well as antifungal activity comparable to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably:

Cell Line EC50 (μM) Notes
Glioblastoma20Selective against cancer cells

One derivative of the compound showed significant inhibitory effects on glioblastoma cell lines while exhibiting low cytotoxicity towards non-cancerous cells. This selectivity suggests a promising therapeutic window for treating malignant tumors with reduced side effects .

Case Studies

Several studies have provided insights into the biological activity of this compound:

  • Antimicrobial Effects : A study synthesized derivatives that included this compound and tested them against various pathogens. The results revealed promising antimicrobial activities enhanced by the presence of specific substituents.
  • Anticancer Screening : Another investigation focused on related compounds that inhibited the AKT2/PKBβ pathway, critical in glioma treatment. The compounds demonstrated effective EC50 values against glioma cells while maintaining low toxicity levels in normal cells .

Research Findings

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Target Organisms/Cells Inhibition Zone (mm) EC50 (μM) Notes
AntimicrobialS. aureus, E. coli, fungi18 - 25N/AComparable to standard antibiotics
AnticancerGlioblastoma cell linesN/A20Selective against cancer cells
Enzyme InhibitionVarious enzymesN/AN/APotential for metabolic modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.